6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine
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Overview
Description
6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its imidazo[1,2-b]pyridazine core, which is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine typically involves multi-step reactions. One common method includes the condensation of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with 2-chloropyridazine under basic conditions to yield the desired imidazo[1,2-b]pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit the enzymatic activity of TAK1 kinase, which plays a crucial role in cell growth, differentiation, and apoptosis. This inhibition is achieved through binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar core structure but different substituents, leading to varied biological activities.
Uniqueness
This compound stands out due to its potent inhibitory activity against TAK1 kinase at nanomolar concentrations. This makes it a promising candidate for further development as a therapeutic agent .
Biological Activity
6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique imidazo[1,2-b]pyridazine core structure is associated with various biological activities, particularly in the context of cancer and infectious diseases.
- Chemical Formula : C13H12N4O
- Molecular Weight : 240.26 g/mol
- CAS Number : 1191894-48-0
The primary biological activity of this compound is attributed to its inhibition of specific kinases, notably TAK1 (Transforming Growth Factor Beta-Activated Kinase 1). TAK1 plays a crucial role in cellular processes such as growth, differentiation, and apoptosis. The compound binds to the active site of TAK1, inhibiting its phosphorylation and activation, which can lead to decreased cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties:
- Inhibition of FLT3 Kinase : The compound has been shown to inhibit the FLT3-ITD pathway, which is significant in acute myeloid leukemia (AML). It has demonstrated nanomolar IC50 values against recombinant FLT3-ITD and FLT3-D835Y variants, indicating strong potential as a therapeutic agent for AML treatment .
- Cell Cycle Arrest : In vitro assays indicate that the compound can induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .
Antimycobacterial Activity
The imidazo[1,2-b]pyridazine scaffold has been explored for its antimycobacterial properties against Mycobacterium tuberculosis:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.5 µg/mL against Mycobacterium tuberculosis and Mycobacterium marinum. The presence of specific substituents on the phenyl moiety enhances activity against these pathogens .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its substituents:
Substituent | Position | Effect on Activity |
---|---|---|
Methoxy | C3 | Enhances potency against Mtb |
Fluoro | C2 | Increases selectivity and efficacy |
Benzyl | C6 | Critical for binding affinity |
The SAR analysis indicates that modifications at positions C2 and C6 significantly affect the compound's activity against both cancer cells and mycobacterial strains .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of various imidazo[1,2-b]pyridazine derivatives found that this compound was among the most potent inhibitors of cancer cell lines with IC50 values ranging from 0.08 to 12.07 µM. This study highlights its potential as a lead compound for developing new anticancer therapies targeting FLT3 mutations in AML patients .
Case Study 2: Antimycobacterial Activity
In a comparative study of various imidazo[1,2-b]pyridazines against Mycobacterium tuberculosis, the compound showed superior activity with MIC values significantly lower than those of other tested compounds. This suggests its viability as a candidate for further development in treating tuberculosis infections .
Properties
IUPAC Name |
6-(3-methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-10-4-2-3-9(7-10)11-5-6-13-15-12(14)8-17(13)16-11/h2-8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKHANAHRZJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=C(N=C3C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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